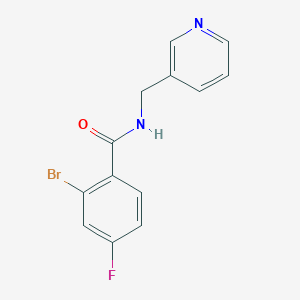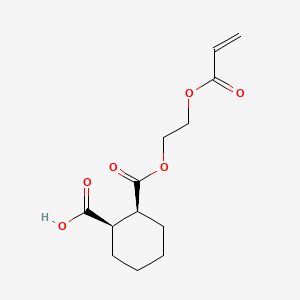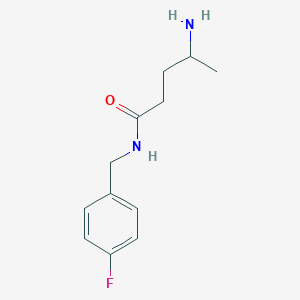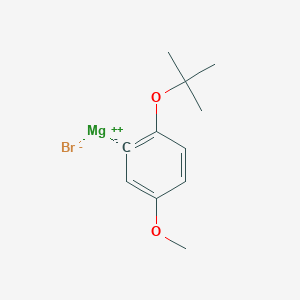
(2-t-Butoxy-5-methoxyphenyl)magnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-tert-butoxy-5-methoxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent commonly used in organic synthesis. Grignard reagents are organomagnesium compounds that are highly reactive and play a crucial role in forming carbon-carbon bonds. This particular compound is used in various chemical reactions due to its reactivity and stability in THF.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-butoxy-5-methoxyphenyl)magnesium bromide typically involves the reaction of 2-tert-butoxy-5-methoxyphenyl bromide with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Preparation of 2-tert-butoxy-5-methoxyphenyl bromide: This precursor can be synthesized by brominating 2-tert-butoxy-5-methoxybenzene using a brominating agent such as bromine or N-bromosuccinimide (NBS).
Formation of the Grignard Reagent: The 2-tert-butoxy-5-methoxyphenyl bromide is then reacted with magnesium turnings in THF. The reaction is initiated by adding a small amount of iodine or a few drops of dibromoethane to activate the magnesium surface.
Industrial Production Methods
In an industrial setting, the production of (2-tert-butoxy-5-methoxyphenyl)magnesium bromide follows similar principles but on a larger scale. The process involves:
- Using large reactors equipped with efficient stirring mechanisms to ensure uniform mixing.
- Maintaining strict control over reaction conditions, such as temperature and inert atmosphere, to maximize yield and purity.
- Implementing purification steps to remove any unreacted starting materials or by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(2-tert-butoxy-5-methoxyphenyl)magnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: THF is commonly used due to its ability to stabilize the Grignard reagent.
Catalysts: Sometimes, catalysts like copper(I) iodide are used to enhance the reaction rate.
Major Products Formed
Alcohols: From the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: From nucleophilic substitution and coupling reactions.
Applications De Recherche Scientifique
(2-tert-butoxy-5-methoxyphenyl)magnesium bromide is widely used in scientific research due to its versatility:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-tert-butoxy-5-methoxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The molecular targets are typically carbonyl compounds, and the pathways involve the formation of tetrahedral intermediates that collapse to form the final product.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-tert-butoxy-5-chlorophenyl)magnesium bromide
- (2-tert-butoxy-5-methylphenyl)magnesium bromide
Comparison
- Reactivity : (2-tert-butoxy-5-methoxyphenyl)magnesium bromide is more reactive towards certain electrophiles due to the electron-donating methoxy group.
- Stability : The presence of the methoxy group also enhances the stability of the Grignard reagent in THF.
- Applications : While similar compounds are used in organic synthesis, the specific substituents on the phenyl ring can influence the reactivity and selectivity of the reactions.
Propriétés
Formule moléculaire |
C11H15BrMgO2 |
|---|---|
Poids moléculaire |
283.44 g/mol |
Nom IUPAC |
magnesium;1-methoxy-4-[(2-methylpropan-2-yl)oxy]benzene-5-ide;bromide |
InChI |
InChI=1S/C11H15O2.BrH.Mg/c1-11(2,3)13-10-7-5-9(12-4)6-8-10;;/h5-7H,1-4H3;1H;/q-1;;+2/p-1 |
Clé InChI |
HTROZXPCDVUCGT-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)OC1=[C-]C=C(C=C1)OC.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


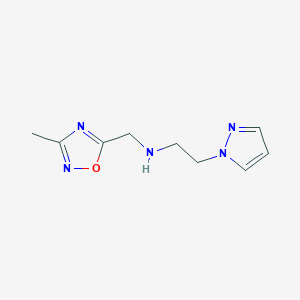
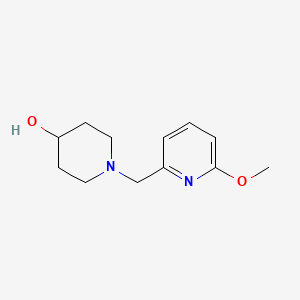
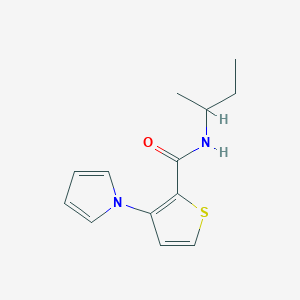
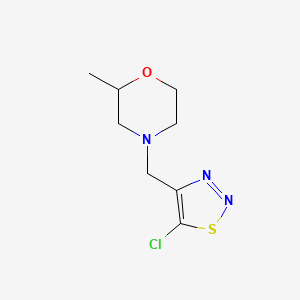
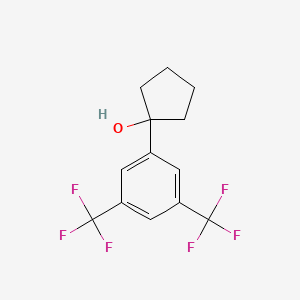
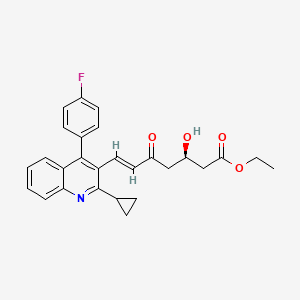
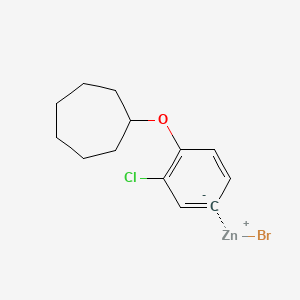
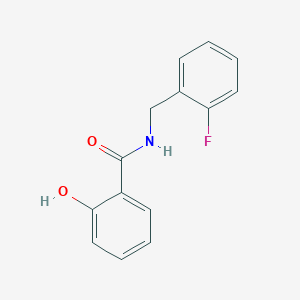
![2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid](/img/structure/B14890275.png)

![N-(7-bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B14890284.png)
